Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 3rd position, an isobutyl group at the 1st position, and an ethyl ester group at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. The bromination and esterification steps are carefully monitored to prevent over-bromination and ensure complete conversion to the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Ethanol and Acid Catalyst: Used for esterification reactions.
Hydrochloric Acid or Sodium Hydroxide: Used for ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to enzymes or receptors, leading to biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-bromo-1-isobutyl-1H-indole-2-carboxylate is unique due to the presence of the isobutyl group at the 1st position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C15H18BrNO2 |
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Molecular Weight |
324.21 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(2-methylpropyl)indole-2-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-13(16)11-7-5-6-8-12(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
OZFIKGYGCVDZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC(C)C)Br |
Origin of Product |
United States |
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